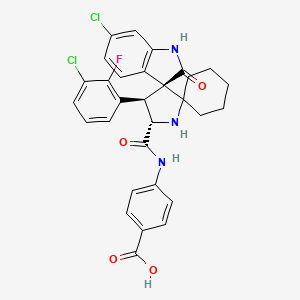

(S,R,S)-MI-1061

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C30H26Cl2FN3O4 |

|---|---|

分子量 |

582.4 g/mol |

InChI |

InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m1/s1 |

InChIキー |

BIDSEXPFIMKDMF-BWQBABIRSA-N |

異性体SMILES |

C1CCC2(CC1)[C@]3([C@@H]([C@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |

正規SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |

製品の起源 |

United States |

Foundational & Exploratory

What is the binding affinity of (S,R,S)-MI-1061 to MDM2?

An In-depth Technical Guide on the Binding Affinity and Interaction with the MDM2/p53 Pathway

This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor (S,R,S)-MI-1061 to the Murine Double Minute 2 (MDM2) protein. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics. This document details the quantitative binding parameters, the experimental methodologies used for their determination, and the broader context of the MDM2-p53 signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound to MDM2 has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values demonstrate a highly potent interaction, positioning MI-1061 as a significant tool for investigating the MDM2-p53 signaling axis.

| Compound | Parameter | Value (nM) | Assay Type |

| This compound | Ki | 0.16 | Competitive Binding Assay |

| This compound | IC50 | 4.4 | Competitive Binding Assay |

Experimental Protocols

The determination of the binding affinity of this compound to MDM2 is typically performed using a competitive binding assay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[1][2] This method measures the displacement of a fluorescently labeled ligand from the MDM2 protein by the unlabeled inhibitor.

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to the GST-tagged human MDM2 protein. The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-GST antibody (donor) and a red-emitting fluorescent ligand (acceptor), such as MI-1061 Red Ligand.

Materials:

-

GST-tagged human MDM2 protein

-

MI-1061 Red Ligand (or other suitable fluorescently labeled MDM2 ligand)

-

Anti-GST antibody labeled with Europium Cryptate

-

This compound (or other test compounds)

-

Assay buffer (e.g., HTRF PROTAC binding buffer)

-

Low-volume 96- or 384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: A serial dilution of the test compound, this compound, is prepared in the assay buffer. A control with no inhibitor is included to determine the maximum FRET signal.

-

Reagent Preparation: The GST-tagged MDM2 protein, the MI-1061 Red Ligand, and the anti-GST Europium Cryptate antibody are diluted to their optimal working concentrations in the assay buffer. The labeled antibody and ligand may be pre-mixed.

-

Assay Plate Setup:

-

Dispense a fixed volume of the serially diluted test compound or buffer into the wells of the microplate.

-

Add the GST-tagged MDM2 protein to each well.

-

Add the pre-mixed HTRF detection reagents (MI-1061 Red Ligand and anti-GST Europium Cryptate antibody) to all wells.

-

-

Incubation: The plate is sealed and incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read on an HTRF-compatible reader. The fluorescence is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the specific binding of the fluorescent ligand, is determined by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and dissociation constant (Kd) of the fluorescent ligand.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental design, the following diagrams have been generated using Graphviz.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the HTRF-based competitive binding assay.

Conclusion

This compound is a highly potent inhibitor of the MDM2-p53 interaction, as evidenced by its nanomolar binding affinity.[3][4][5] The experimental protocols outlined in this guide, particularly the HTRF competitive binding assay, provide a robust framework for quantifying the potency of such inhibitors. The visualization of the MDM2-p53 pathway highlights the critical role of this interaction in cellular regulation and the therapeutic potential of inhibitors like this compound in oncology.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

The Discovery and Chemical Synthesis of (S,R,S)-MI-1061: A Potent MDM2-p53 Interaction Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 has emerged as a highly potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] This interaction is a critical negative regulatory feedback loop for the p53 tumor suppressor. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (MDM2-p53 Interaction) | 4.4 nM | N/A | [1] |

| Ki (MDM2 Binding) | 0.16 nM | N/A | [1] |

| Cell Growth Inhibition IC50 | 100 nM | SJSA-1 (osteosarcoma, WT p53) | [1] |

| Cell Growth Inhibition IC50 | 250 nM | HCT-116 (colon cancer, WT p53) | [1] |

| Cell Growth Inhibition IC50 | >10,000 nM | HCT-116 (colon cancer, p53-/-) |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the interaction between MDM2 and p53. In normal cells, p53 is kept at low levels by MDM2. Upon cellular stress, p53 is activated and can induce downstream target genes like p21 and PUMA, leading to cell cycle arrest and apoptosis, respectively. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing for uncontrolled cell proliferation. MI-1061 binds to the p53-binding pocket of MDM2, preventing the interaction with p53. This leads to the accumulation and activation of p53, which can then exert its tumor-suppressive functions.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that involves the construction of the spirooxindole core followed by the introduction of the necessary substituents with the correct stereochemistry. The key steps are outlined below.

Experimental Protocols

Chemical Synthesis of this compound

The detailed synthetic route for this compound is described in the primary literature. The synthesis involves a multi-step sequence starting from commercially available materials. Key transformations include a stereoselective 1,3-dipolar cycloaddition to construct the spiro-pyrrolidine core, followed by functional group manipulations to introduce the chloro, fluoro-phenyl, and ethyl groups, and finally an amide coupling to attach the cyclohexane carboxamide side chain. For the complete, step-by-step procedure, including reagents, reaction conditions, and characterization data, please refer to the publication: Aguilar A, et al. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannichring-opening-cyclization reaction mechanism in spiro-oxindoles. J Med Chem. 2014 Dec 26;57(24):10486-98.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This assay is used to determine the inhibitory potency (IC50 and Ki) of compounds against the MDM2-p53 interaction.

-

Reagents and Materials:

-

Recombinant human MDM2 protein.

-

A fluorescently labeled p53-derived peptide (e.g., FAM-p53).

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).

-

384-well black plates.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer, MDM2 protein, and the fluorescently labeled p53 peptide to the wells of the 384-well plate.

-

Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Western Blot Analysis for p53 Pathway Activation

This method is used to assess the cellular mechanism of action of this compound by detecting changes in the protein levels of p53 and its downstream targets.

-

Cell Culture and Treatment:

-

Plate cancer cells with wild-type p53 (e.g., SJSA-1) in culture dishes.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, MDM2, p21, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Antitumor Activity in a Xenograft Model

This protocol outlines the evaluation of the in vivo efficacy of this compound in a mouse xenograft model.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously implant a suspension of human cancer cells with wild-type p53 (e.g., SJSA-1) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg, daily).

-

Administer the vehicle to the control group.

-

-

Efficacy Evaluation:

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

-

The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

Conclusion

This compound is a potent and selective inhibitor of the MDM2-p53 interaction with promising antitumor activity. Its discovery and development provide a strong rationale for the continued investigation of MDM2 inhibitors as a therapeutic strategy for cancers harboring wild-type p53. The detailed synthetic pathway and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry.

References

(S,R,S)-MI-1061: A Technical Guide to its Efficacy in p53 Wild-Type Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-MI-1061, hereafter referred to as MI-1061, is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting the negative regulation of the tumor suppressor protein p53 by its primary antagonist, MDM2, MI-1061 effectively reactivates p53 signaling in cancer cells harboring wild-type TP53. This reactivation leads to cell cycle arrest and apoptosis, positioning MI-1061 as a promising therapeutic agent for a range of human cancers that retain functional p53. This technical guide provides an in-depth analysis of the efficacy of MI-1061 in various cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. In its active state, p53 functions as a transcription factor, inducing the expression of genes that govern cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the continuous degradation of p53 and abrogation of its tumor-suppressive functions.

MI-1061 is a spiro-oxindole derivative designed to fit into the p53-binding pocket of MDM2 with high affinity, thereby preventing the MDM2-p53 interaction. This guide summarizes the preclinical data demonstrating the efficacy of MI-1061 in specific cancer types, with a focus on osteosarcoma, colorectal cancer, and its potential in other malignancies contingent on wild-type p53 status.

Mechanism of Action: The MDM2-p53 Signaling Pathway

MI-1061 functions by competitively inhibiting the binding of p53 to MDM2. This disruption of the MDM2-p53 complex prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus and activate the transcription of its target genes.

Key downstream targets of p53 that are induced upon treatment with MI-1061 include:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates G1 and G2 cell cycle arrest.

-

GADD45α: A protein involved in DNA repair and cell cycle control.

-

PUMA and Noxa: BH3-only proteins that are potent inducers of apoptosis.

-

BAX: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization.

Efficacy in Preclinical Cancer Models

The anti-tumor activity of MI-1061 is most pronounced in cancer cells that are wild-type for TP53 and exhibit either an overexpression of MDM2 or a functional dependency on the MDM2-p53 regulatory axis.

In Vitro Efficacy

MI-1061 has demonstrated potent and selective growth inhibition in various cancer cell lines with wild-type p53 status. The efficacy is significantly diminished in cell lines with mutated or deleted p53, highlighting its specific mechanism of action.

| Cancer Type | Cell Line | p53 Status | IC50 (nM) | Reference |

| Osteosarcoma | SJSA-1 | Wild-Type | 100 | [1][2] |

| Colorectal Cancer | HCT-116 p53+/+ | Wild-Type | 250 | [1][2] |

| Colorectal Cancer | HCT-116 p53-/- | Null | >10,000 | [1] |

| Acute Leukemia | RS4;11 | Wild-Type | See Note |

In Vivo Efficacy

The anti-tumor activity of MI-1061 has been validated in xenograft models, with the most comprehensive data available for osteosarcoma.

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Osteosarcoma | SJSA-1 Xenograft (mice) | 100 mg/kg, p.o. daily for 14 days | Significant tumor regression | |

| Acute Leukemia | RS4;11 Xenograft (mice) | 100 mg/kg, p.o. 5 days a week | Retardation of tumor growth |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of MI-1061.

MDM2-p53 Binding Assay (Fluorescence Polarization)

This biochemical assay quantifies the ability of MI-1061 to disrupt the interaction between MDM2 and a p53-derived peptide.

-

Principle: A fluorescently labeled p53 peptide, when bound to the larger MDM2 protein, tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When MI-1061 displaces the peptide, the free peptide tumbles more rapidly, leading to a decrease in the FP signal.

-

Reagents: Recombinant human MDM2 protein, a fluorescently (e.g., FAM) labeled peptide corresponding to the p53 N-terminal transactivation domain, MI-1061, and assay buffer.

-

Procedure:

-

Prepare serial dilutions of MI-1061.

-

In a microplate, combine MDM2 protein and the fluorescent p53 peptide.

-

Add the MI-1061 dilutions or vehicle control (DMSO).

-

Incubate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The decrease in FP is plotted against the concentration of MI-1061 to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Cell Viability Assay (e.g., WST-8 or MTT)

This cell-based assay measures the effect of MI-1061 on the proliferation and viability of cancer cells.

-

Principle: Tetrazolium salts (like WST-8 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MI-1061 or vehicle control for a specified period (e.g., 72-96 hours).

-

Add the tetrazolium salt reagent to each well and incubate.

-

Measure the absorbance of the formazan product using a microplate reader.

-

-

Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated and plotted against the drug concentration to determine the IC50 value.

Western Blotting for p53 Pathway Activation

This technique is used to detect the levels of p53 and its downstream target proteins following treatment with MI-1061.

-

Procedure:

-

Treat cancer cells with MI-1061 or vehicle for a defined time course.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for p53, MDM2, p21, PUMA, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Expected Outcome: An increase in the protein levels of p53, MDM2 (due to p53-mediated transcriptional upregulation), p21, and PUMA in p53 wild-type cells treated with MI-1061.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of MI-1061 in a living organism.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: Cancer cells (e.g., SJSA-1) are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. MI-1061 is typically administered orally.

-

Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition is calculated. Tumor tissue can also be analyzed by Western blotting or immunohistochemistry to confirm p53 pathway activation in vivo.

Conclusion

This compound is a highly effective inhibitor of the MDM2-p53 interaction, demonstrating significant anti-tumor activity in preclinical models of cancers with wild-type TP53. Its efficacy is most pronounced in osteosarcoma and colorectal cancer cell lines and corresponding xenograft models. The clear dependence on a functional p53 pathway underscores the importance of patient selection based on TP53 mutation status for potential clinical development. The data presented in this guide provide a strong rationale for the further investigation of MI-1061 and similar MDM2 inhibitors as a targeted therapy for p53 wild-type malignancies.

References

(S,R,S)-MI-1061's role in activating p53 signaling pathway

An In-depth Technical Guide on the Role of (S,R,S)-MI-1061 in Activating the p53 Signaling Pathway

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of over half of all human cancers.[1][2] In many cancers that retain wild-type p53, its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[3][4][5] MDM2 binds directly to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The disruption of the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53's tumor-suppressive functions. This compound is a potent, specific, and orally bioavailable small-molecule inhibitor designed to block this protein-protein interaction. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: p53 Reactivation

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2. Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation. This compound mimics this disruption. By binding with high affinity to the well-defined hydrophobic pocket on the N-terminal domain of MDM2 that p53 normally occupies, this compound physically prevents the MDM2-p53 interaction.

This blockade has two immediate consequences:

-

p53 Stabilization: Freed from MDM2-mediated ubiquitination and degradation, p53 protein accumulates within the cell.

-

p53 Activation: The accumulated p53 is free to perform its function as a transcription factor, activating downstream target genes.

The activation of p53-responsive genes ultimately leads to the desired anti-tumor effects, including:

-

Cell Cycle Arrest: Primarily through the induction of p21 (WAF1/CIP1), which inhibits cyclin-dependent kinases (CDKs).

-

Apoptosis (Programmed Cell Death): Through the upregulation of pro-apoptotic proteins like PUMA and Noxa.

The specificity of this mechanism is demonstrated by the fact that this compound is highly effective in cancer cells with wild-type p53 but shows minimal activity in cells with mutated or deleted p53.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The potency of this compound has been rigorously quantified through biochemical and cellular assays.

Table 1: Biochemical Potency

This table summarizes the direct binding affinity of this compound for the MDM2 protein.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ | 4.4 nM | Fluorescence Polarization | |

| Kᵢ | 0.16 nM | Fluorescence Polarization |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to displace 50% of the fluorescent probe. Kᵢ (Inhibition constant): An indicator of the binding affinity of the inhibitor.

Table 2: Cellular Activity

This table details the efficacy of this compound in inhibiting the growth of cancer cell lines, highlighting its selectivity for cells with wild-type p53.

| Cell Line | p53 Status | IC₅₀ (Cell Growth) | Reference |

| SJSA-1 | Wild-Type | 100 nM | |

| HCT-116 p53+/+ | Wild-Type | 250 nM | |

| HCT-116 p53-/- | Null (Knockout) | >10,000 nM |

Key Experimental Protocols

The following protocols are foundational for evaluating MDM2 inhibitors like this compound.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This in vitro assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide. A fluorescently tagged p53 peptide (probe) is bound to recombinant MDM2 protein. In this state, the large complex tumbles slowly in solution, emitting highly polarized light. When an inhibitor like MI-1061 binds to MDM2 and displaces the probe, the smaller, free-tumbling probe emits depolarized light. The decrease in fluorescence polarization is proportional to the inhibitor's binding affinity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Triton X-100).

-

MDM2 Protein: Dilute purified, recombinant N-terminal human MDM2 protein to a final concentration of ~1.5 µM in assay buffer.

-

Fluorescent Probe: Use a synthetic 15-amino acid p53 peptide (e.g., SQETFSDLWKLLPEN) labeled with a fluorophore (e.g., Rhodamine) and dilute to a final concentration of ~75 nM.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add 20 µL of the compound dilutions.

-

Add 40 µL of the MDM2/fluorescent probe mixture to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Centrifuge the plate for 2 minutes at 200 x g to remove air bubbles.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Caption: Workflow for a Fluorescence Polarization assay.

Co-Immunoprecipitation (Co-IP) and Western Blotting

Principle: Co-IP is used to assess the disruption of the MDM2-p53 interaction within a cellular context. Cells are treated with the inhibitor, and then cell lysates are prepared. An antibody targeting MDM2 is used to pull down MDM2 and any associated proteins. Western blotting is then used to detect whether p53 was pulled down along with MDM2. A reduction in the p53 signal in the inhibitor-treated sample indicates disruption of the interaction. Western blotting of whole-cell lysates is also used to observe the accumulation of p53 and its downstream target, p21.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture p53 wild-type cells (e.g., SJSA-1) to ~80% confluency.

-

Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant. Reserve a portion for whole-cell lysate analysis.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins from both the immunoprecipitated samples and the whole-cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Probe the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like β-actin).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Caption: Co-Immunoprecipitation experimental workflow.

In Vivo Xenograft Tumor Model

Principle: To evaluate the anti-tumor activity of this compound in a living organism, a xenograft model is used. Human cancer cells (e.g., SJSA-1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored. This model assesses the compound's efficacy, oral bioavailability, and potential toxicity.

Detailed Methodology:

-

Cell Implantation:

-

Implant SJSA-1 human osteosarcoma cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Grouping:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control (vehicle) groups.

-

-

Compound Administration:

-

Administer this compound orally (p.o.) once daily at a specified dose (e.g., 100 mg/kg) for a set period (e.g., 14 days). Administer vehicle to the control group.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p53, p21, and cleaved PARP to confirm apoptosis induction).

-

-

Data Analysis:

-

Plot mean tumor volume over time for each group.

-

Perform statistical analysis to determine the significance of tumor growth inhibition.

-

Summary of Preclinical Efficacy

Preclinical studies have consistently demonstrated that this compound is a highly effective agent for reactivating the p53 pathway.

-

In Vitro: It potently inhibits the growth of various cancer cell lines with wild-type p53 while showing over 100-fold selectivity compared to p53-mutant or null cells. It effectively stabilizes p53 and induces the expression of its downstream targets, p21 and MDM2, leading to cell cycle arrest and apoptosis.

-

In Vivo: When administered orally to mice bearing SJSA-1 xenograft tumors, this compound leads to robust p53 activation in the tumor tissue. This is evidenced by the accumulation of p53, MDM2, and p21 proteins and the strong induction of apoptosis, indicated by cleavage of PARP. This strong pharmacodynamic effect translates into significant anti-tumor activity, achieving tumor regression with no apparent signs of toxicity to the animals.

Conclusion

This compound is a chemically stable, potent, and specific inhibitor of the MDM2-p53 interaction. Its mechanism of action—the direct disruption of MDM2's negative regulation of p53—results in the robust reactivation of the p53 tumor suppressor pathway. This leads to selective cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. The comprehensive preclinical data, from biochemical affinity to in vivo tumor regression, validate this compound as a powerful research tool and underscore the therapeutic potential of MDM2 inhibition in oncology.

References

- 1. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of (S,R,S)-MI-1061

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent, chemically stable, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, MI-1061 activates the p53 tumor suppressor pathway, leading to apoptosis in cancer cells with wild-type p53.[1][2] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of this compound, based on preclinical studies. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams are included to illustrate key pathways and experimental workflows.

Core Pharmacokinetic Parameters

Preclinical pharmacokinetic studies of this compound (referred to as compound 31 in the primary literature) were conducted in female SCID mice. Following a single oral administration, the compound demonstrated significant plasma and tumor exposure.

Table 1: Pharmacokinetic Parameters of this compound in SCID Mice Following a Single Oral Dose

| Parameter | Value | Units |

| Dose | 100 | mg/kg |

| Plasma | ||

| Cmax (1 h) | 1.8 | µM |

| Concentration (6 h) | 0.8 | µM |

| Concentration (24 h) | 0.1 | µM |

| Tumor Tissue (SJSA-1 Xenograft) | ||

| Cmax (1 h) | 3.2 | µM |

| Concentration (6 h) | 2.5 | µM |

| Concentration (24 h) | 0.5 | µM |

Data extracted from Aguilar A, et al. J Med Chem. 2014 Dec 26;57(24):10486-98.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Female SCID mice were used for the study.

-

Tumor Model: For tumor tissue analysis, mice were subcutaneously inoculated with SJSA-1 osteosarcoma cells to establish xenograft tumors.

-

Drug Formulation and Administration: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water. A single dose of 100 mg/kg was administered orally (p.o.) via gavage.

-

Sample Collection: Plasma and tumor tissue samples were collected at 1, 6, and 24 hours post-administration.

-

Bioanalytical Method: The concentrations of this compound in plasma and tumor homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Caption: Workflow for the in vivo pharmacokinetic study of this compound in mice.

Mechanism of Action: p53 Activation Pathway

This compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In cancer cells where this interaction is hyperactive, MI-1061 binds to the p53-binding pocket of MDM2, preventing the ubiquitination and subsequent degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[1]

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Conclusion

This compound demonstrates favorable pharmacokinetic properties, including significant oral absorption and tumor penetration in preclinical mouse models. The data presented in this guide supports its classification as an orally bioavailable MDM2 inhibitor. The detailed experimental protocols provide a foundation for the design of further non-clinical and clinical studies. The potent activation of the p53 pathway, coupled with its pharmacokinetic profile, positions this compound as a promising candidate for the development of targeted cancer therapies.

References

(S,R,S)-MI-1061: A Potent and Selective Tool for the Interrogation of the MDM2-p53 Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of cellular defense, orchestrating responses to a variety of stress signals to maintain genomic integrity. Its role as a transcription factor allows it to halt the cell cycle, initiate DNA repair, or trigger apoptosis, thereby preventing the proliferation of damaged cells.[1][2] The activity of p53 is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[1][3] In many cancers that retain wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and targets it for proteasomal degradation.[4] This dynamic interaction represents a key therapeutic target. Disrupting the MDM2-p53 complex with small molecule inhibitors can unleash the tumor-suppressive power of p53.

(S,R,S)-MI-1061 is a potent, orally bioavailable, and chemically stable spiro-oxindole-based inhibitor of the MDM2-p53 interaction. Its high affinity and selectivity for MDM2 make it an invaluable tool for researchers studying the intricacies of the p53 signaling pathway and for professionals in the field of drug development exploring novel cancer therapeutics. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in research.

Mechanism of Action

Under normal physiological conditions, p53 and MDM2 exist in an autoregulatory feedback loop. p53 promotes the transcription of the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53. This binding event has a dual inhibitory effect: it sterically hinders p53 from activating its downstream targets and, more critically, it ubiquitinates p53, marking it for destruction by the proteasome.

This compound functions by competitively binding to the deep hydrophobic pocket on the surface of MDM2 that is normally occupied by p53. By mimicking the key amino acid residues of p53 that are essential for this interaction, this compound effectively displaces p53 from MDM2. This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to the stabilization and accumulation of active p53 in the nucleus. The elevated levels of nuclear p53 can then transcriptionally activate its target genes, such as p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Caption: MDM2-p53 signaling and MI-1061's mechanism.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key data points for this compound.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Ki (MDM2) | 0.16 nM | Fluorescence Polarization | |

| IC50 (MDM2-p53 Interaction) | 4.4 nM | Fluorescence Polarization |

Table 2: Cellular Activity of this compound

| Cell Line | p53 Status | IC50 | Assay Type | Reference |

| SJSA-1 | Wild-Type (MDM2 amplified) | 100 nM | Cell Viability | |

| HCT-116 p53+/+ | Wild-Type | 250 nM | Cell Viability | |

| HCT-116 p53-/- | Null | >10,000 nM | Cell Viability | |

| RS4;11 | Wild-Type | Not explicitly stated for MI-1061, but PROTAC derivative is potent | Cell Growth Inhibition | |

| MV4;11 | Wild-Type | Not explicitly stated for MI-1061, but PROTAC derivative is potent | Cell Growth Inhibition |

Experimental Protocols

To facilitate the use of this compound as a research tool, this section provides detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., TAMRA-p53)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl)

-

384-well, low-volume, black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Assay Plate Setup:

-

Add diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add the MDM2 protein solution to each well.

-

Add the fluorescently labeled p53 peptide solution to each well.

-

Include controls for no inhibitor (maximum polarization) and no MDM2 (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Fluorescence Polarization Assay Workflow.

Western Blotting for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets, such as MDM2 and p21, in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-actin or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 6-24 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction in Cells

Co-IP is used to demonstrate that this compound disrupts the interaction between endogenous MDM2 and p53 within a cellular context.

Materials:

-

Cancer cell line with high levels of MDM2 and p53 (e.g., SJSA-1)

-

This compound

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Antibodies for Western blotting (anti-p53 and anti-MDM2)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the lysates with beads.

-

Incubate the cleared lysates with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads. Analyze the immunoprecipitated samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., p53). A decrease in the amount of co-precipitated p53 in the MI-1061-treated sample compared to the control indicates disruption of the interaction.

Caption: Co-Immunoprecipitation Logical Flowchart.

Conclusion

This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction, making it an exceptional chemical probe for dissecting the p53 signaling pathway. Its ability to robustly activate p53 in cells with wild-type p53 status provides a reliable method for studying the downstream consequences of p53 activation, from cell cycle arrest to apoptosis. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cancer biology and aiding in the development of next-generation p53-targeted therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on (S,R,S)-MI-1061: A Technical Guide to its Mechanism of Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-MI-1061 has emerged as a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Early-stage research demonstrates its efficacy in activating the p53 tumor suppressor pathway, leading to cell cycle arrest and robust induction of apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the core findings related to this compound, with a focus on its mechanism of apoptosis induction. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation. In many cancers, the function of p53 is abrogated through various mechanisms, a common one being its interaction with the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels in check. The inhibition of the MDM2-p53 interaction presents a promising therapeutic strategy for reactivating p53 function in cancer cells.

This compound is a spiro-oxindole derivative designed to fit into the p53-binding pocket of MDM2 with high affinity and specificity. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of its target genes and subsequent induction of apoptosis. This document details the early-stage research that has elucidated this mechanism.

Quantitative Data

The following tables summarize the key quantitative data from early-stage in vitro and cellular assays investigating the activity of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Ki | 0.16 nM | Not Specified | [1] |

| IC50 | 4.4 nM | Not Specified | [1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | IC50 | Assay Type | Reference |

| SJSA-1 | Wild-Type | 100 nM | Not Specified | [2] |

| HCT-116 | Wild-Type | 250 nM | Not Specified | [2] |

| HCT-116 p53-/- | Null | >10,000 nM | Not Specified | [2] |

Mechanism of Action: p53-Dependent Apoptosis

This compound induces apoptosis primarily through the reactivation of the p53 signaling pathway. The binding of this compound to MDM2 prevents the MDM2-mediated ubiquitination and degradation of p53. This leads to the accumulation of p53 in the nucleus, where it acts as a transcription factor.

Activated p53 upregulates the expression of several key target genes involved in cell cycle arrest and apoptosis. A crucial downstream effector is the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest. For apoptosis induction, p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax, PUMA, and Noxa. These proteins translocate to the mitochondria, where they promote mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade, culminating in the cleavage of PARP and the execution of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in early-stage research on this compound are provided below.

Cell Viability Assay (MTT/WST-based)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells (e.g., SJSA-1, HCT-116).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a WST (water-soluble tetrazolium salt) reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

This protocol outlines the steps to detect changes in the expression of p53 pathway proteins following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

anti-p53

-

anti-MDM2

-

anti-p21

-

anti-cleaved PARP

-

anti-cleaved Caspase-3

-

anti-Bax

-

anti-PUMA

-

anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

References

Specificity of (S,R,S)-MI-1061 for MDM2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the specificity of the small molecule inhibitor (S,R,S)-MI-1061 for its primary target, the E3 ubiquitin ligase MDM2. This compound is a potent and orally bioavailable spiro-oxindole derivative designed to disrupt the MDM2-p53 protein-protein interaction, a critical node in cancer pathogenesis.[1][2][3][4] Restoring the function of the p53 tumor suppressor by inhibiting its primary negative regulator, MDM2, represents a promising therapeutic strategy in oncology.[2] This document summarizes the quantitative binding data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Assessment of this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Target | Reference |

| Ki | 0.16 nM | Biochemical Assay | MDM2 | |

| IC50 | 4.4 nM | Biochemical Assay | MDM2 |

Table 1: Biochemical Activity of this compound against MDM2. This table highlights the high-affinity binding of this compound to MDM2 in cell-free systems.

| Cell Line | p53 Status | IC50 | Reference |

| SJSA-1 | Wild-Type | 100 nM | |

| HCT-116 | Wild-Type | 250 nM | |

| HCT-116 p53-/- | Knockout | >10,000 nM | |

| RS4;11 | Wild-Type | Potent Inhibition | |

| Leukemia cell lines with mutated p53 | Mutant | >10 µM |

Table 2: Cellular Activity of this compound in Cancer Cell Lines. This table demonstrates the on-target effect of this compound, showing potent inhibition of cell growth in cancer cell lines with wild-type p53 and significantly reduced activity in p53-deficient or mutant cell lines.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the specificity of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive assay measures the ability of a test compound to disrupt the interaction between MDM2 and a fluorescently labeled ligand.

Materials:

-

MDM2 GST-Tagged protein

-

HTRF MI-1061 Red Ligand (or other suitable fluorescent p53-derived peptide)

-

Anti-GST antibody labeled with Europium Cryptate (donor fluorophore)

-

Assay Buffer (e.g., HTRF PROTAC binding buffer 3)

-

Test compound (this compound) and controls (e.g., unlabeled MI-1061 as a standard)

-

Low-volume 384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound and standard in the assay buffer.

-

Dispense 5 µL of the diluted compounds or standard into the wells of the 384-well plate.

-

Add 5 µL of MDM2 GST-Tagged protein to each well.

-

Prepare a premixed solution of the MI-1061 Red Ligand and the anti-GST Europium Cryptate antibody in the assay buffer.

-

Add 10 µL of the premixed detection reagents to all wells.

-

Seal the plate and incubate for 1 hour at room temperature, protected from light.

-

Remove the plate seal and measure the HTRF signal on a compatible plate reader. The signal is read at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

The ratio of the acceptor to donor emission is calculated and used to determine the degree of inhibition. IC50 values are calculated from the resulting dose-response curves.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the MDM2-p53 peptide interaction by monitoring changes in the polarization of light emitted by a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., FAM-labeled peptide)

-

Assay Buffer (e.g., PBS with 0.01% Triton X-100)

-

Test compound (this compound)

-

Black, low-binding 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the wells of the 384-well plate, combine the MDM2 protein and the fluorescently labeled p53 peptide at concentrations optimized for a stable and robust signal.

-

Add the serially diluted test compound to the wells. Include controls for no inhibition (vehicle only) and 100% inhibition (no MDM2 protein).

-

Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

The percentage of inhibition is calculated based on the change in polarization, and IC50 values are determined from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Highly purified recombinant human MDM2 protein

-

This compound

-

Dialysis buffer (e.g., 50 mM Sodium Phosphate pH 6.8, 150 mM NaCl, 1 mM TCEP, and a small percentage of DMSO to solubilize the compound)

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze the MDM2 protein against the ITC buffer. Dissolve the this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

Load the MDM2 protein into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

As a control, perform injections of the ligand into the buffer alone to determine the heat of dilution.

-

Analyze the data by subtracting the heat of dilution and fitting the integrated heat changes to a suitable binding model to determine the thermodynamic parameters of the interaction.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the investigation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Dual Application Notes: Protocols for (S,R,S)-MI-1061, an MDM2-p53 Inhibitor, and MM-102, an MLL1-WDR5 Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and in vitro cell culture protocols for two distinct small molecule inhibitors: (S,R,S)-MI-1061, a potent inhibitor of the MDM2-p53 protein-protein interaction, and MM-102, a specific inhibitor of the MLL1-WDR5 protein-protein interaction.

Crucial Clarification: Initial research indicates a potential misunderstanding regarding the target of this compound. This compound is a well-characterized inhibitor of the MDM2-p53 interaction , not the MLL1-WDR5 complex. To comprehensively address your research needs, this document is divided into two sections. Section 1 details the protocol for this compound and its effects on the p53 pathway. Section 2 provides analogous information for MM-102 as a representative inhibitor of the MLL1-WDR5 pathway, which is critical in certain leukemias.

Section 1: this compound, an MDM2-p53 Interaction Inhibitor

Application Note

This compound is the active stereoisomer of MI-1061, a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In cancer cells with wild-type p53, the E3 ubiquitin ligase MDM2 binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions.[4] this compound competitively binds to the p53-binding pocket of MDM2, preventing this interaction. This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis.[2] This makes this compound a valuable tool for studying p53 signaling and a potential therapeutic agent for cancers harboring wild-type p53.

Mechanism of Action: MDM2-p53 Signaling Pathway

The following diagram illustrates the MDM2-p53 signaling pathway and the point of intervention for this compound.

Caption: MDM2-p53 pathway and this compound inhibition.

Quantitative Data: In Vitro Activity of MI-1061

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for MI-1061 in various cancer cell lines.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 100 |

| HCT-116 p53+/+ | Colon Carcinoma | Wild-type | 250 |

| HCT-116 p53-/- | Colon Carcinoma | Null | >10,000 |

Experimental Protocols

-

Cell Lines: SJSA-1 (ATCC: CRL-2098), HCT-116 (ATCC: CCL-247).

-

Culture Medium: For SJSA-1, use RPMI-1640 medium. For HCT-116, use McCoy's 5A medium. Supplement both with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

This assay measures the metabolic activity of cells as an indicator of viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with cold 1X PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

This protocol verifies the inhibitor's mechanism by detecting the stabilization of p53.

-

Procedure:

-

Treat cells with this compound for 6-24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p53 (e.g., DO-1), MDM2 (e.g., 2A9), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

This assay confirms the disruption of the MDM2-p53 interaction.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the lysate with an antibody against MDM2 or p53 overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the proteins from the beads and analyze by Western blot for the co-precipitated protein.

-

Section 2: MM-102, an MLL1-WDR5 Interaction Inhibitor

Application Note

MM-102 is a potent, high-affinity peptidomimetic inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The MLL1/WDR5 interaction is essential for the histone methyltransferase activity of the MLL1 complex, which is responsible for H3K4 methylation. In certain types of acute leukemia, chromosomal translocations result in MLL fusion proteins that drive oncogenesis by upregulating target genes like HOXA9 and MEIS1. By disrupting the MLL1-WDR5 interaction, MM-102 inhibits MLL1's enzymatic activity, leading to decreased expression of these target genes, cell growth inhibition, and induction of apoptosis in leukemia cells harboring MLL fusion proteins.

Mechanism of Action: MLL1-WDR5 Signaling Pathway

The following diagram illustrates the MLL1-WDR5 signaling pathway and the point of intervention for MM-102.

References

Application Notes and Protocols for Detecting p53 Activation by (S,R,S)-MI-1061 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][3][4] In many cancers, the p53 pathway is dysregulated, often through the overexpression of its negative regulator, Mouse double minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, keeping its levels low in healthy cells.

(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound blocks the p53-MDM2 interaction, leading to the stabilization and accumulation of p53. This accumulation triggers the activation of downstream p53 signaling pathways, culminating in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the activation of p53 and its downstream targets in response to treatment with this compound.

Mechanism of Action: this compound-Induced p53 Activation

The signaling pathway for this compound-induced p53 activation is initiated by its direct inhibition of MDM2. This disruption of the MDM2-p53 complex prevents the ubiquitination and subsequent degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it acts as a transcription factor, upregulating the expression of target genes such as p21 (a cell cycle inhibitor) and pro-apoptotic proteins like BAX and PUMA. A key indicator of apoptosis induction is the cleavage of caspase-3.

Experimental Protocols

This protocol outlines the steps for treating cancer cells with this compound and subsequently performing a Western blot to detect changes in p53, MDM2, p21, and cleaved caspase-3 levels.

Materials and Reagents

-

Cell Line: A cancer cell line with wild-type p53 is recommended (e.g., SJSA-1, HCT-116 p53+/+).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: As recommended for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE Gels

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: See Table 1 for recommended antibodies and dilutions.

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

Chemiluminescent Substrate (ECL)

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Seeding and Treatment:

-

Seed the chosen cell line in 6-well plates and allow cells to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of protein per lane into an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Prepare and apply the ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands using appropriate software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

-

Data Presentation

The following tables summarize key quantitative data for the Western blot protocol.

Table 1: Primary Antibody Information